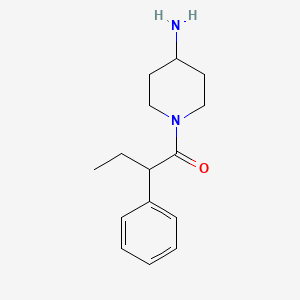

1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a structure similar to “1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one” are often found in the field of medicinal chemistry . They usually contain a piperidine ring, which is a six-membered ring with one nitrogen atom . This structure is common in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of similar compounds often includes a piperidine ring attached to a carbonyl group . The exact structure can vary depending on the specific substituents present .

Applications De Recherche Scientifique

Synthesis and Derivatives

- Tetrazole-Containing Derivatives : Utilization of amino and carboxy terminal groups in 4-amino-3-phenylbutanoic acid, related to the molecule , for preparing tetrazole-containing derivatives, showcasing the molecule's reactivity and potential for creating novel compounds (Putis, Shuvalova, & Ostrovskii, 2008).

Biological and Pharmacological Studies

- Anesthetic and Analgesic Properties : Research on 4-phenyl-4-anilidopiperidines, closely related to the target compound, demonstrating potential in developing potent opioid analgesic and anesthetic agents with favorable pharmacological profiles (Kudzma et al., 1989).

- ASK1 Inhibitors : Aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, structurally similar to the queried molecule, are claimed to be effective ASK1 inhibitors for treating inflammation and pain, indicating potential therapeutic uses (Norman, 2012).

- Anti-Histaminic Properties : Investigation into the anti-histaminic properties of isomeric aminobutenes, including derivatives of the molecule of interest, providing insights into structural influences on biological activity (Casy & Parulkar, 1969).

Chemical Properties and Utilization

- Oligoribonucleotide Synthesis : An example of a compound with a similar structure, used in oligoribonucleotide synthesis, highlights the potential utility of such molecules in biochemistry and molecular biology (Reese, Serafinowska, & Zappia, 1986).

Innovative Applications

- Phosphotyrosyl Binding Peptide Design : Research on 4-aminopiperidine-4-carboxylic acid residues, structurally akin to the target molecule, in designing binding peptides, suggests applications in developing targeted therapeutic agents (Kang et al., 2007).

- Antituberculosis Activity : Development of 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, related to the queried compound, for antituberculosis activity, indicating potential in infectious disease treatment (Omel’kov, Fedorov, & Stepanov, 2019).

Neurotransmitter Modulation

- Dopamine and Norepinephrine Transporters : Study of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (analogues) shows selective inhibition of dopamine and norepinephrine transporters, hinting at the potential for compounds similar to the target molecule in treating neurological disorders (Meltzer, Butler, Deschamps, & Madras, 2006).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been found to interact with various targets, including enzymes and receptors .

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .

Biochemical Pathways

Piperidine derivatives have been found to influence several signaling pathways, including the stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb pathways . These pathways play crucial roles in cell proliferation, inflammation, and apoptosis .

Pharmacokinetics

The compound is likely metabolized by the liver and excreted through the kidneys .

Result of Action

Similar compounds have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with its targets .

Propriétés

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-14(12-6-4-3-5-7-12)15(18)17-10-8-13(16)9-11-17/h3-7,13-14H,2,8-11,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJWTMSEBYWEAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2373733.png)

![1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2373737.png)

![N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2373747.png)

![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2373748.png)